1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H13F6NO2 and its molecular weight is 341.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods and Biological Activities
Synthesis and Antimicrobial Properties : The synthesis of azetidinone derivatives has been a focus of research due to their significant antimicrobial properties. For instance, azetidinones have been synthesized from Schiff bases of phenyltetrazole, showing activity against bacteria and fungi. These compounds are prepared through cyclocondensation reactions, demonstrating their utility in developing potential antibacterial agents (Mohite & Bhaskar, 2011).
Antibacterial and Antitubercular Applications : Novel azetidinone analogues incorporating triazole have been designed for anti-tubercular activity. Such studies involve the rational design, synthesis, and evaluation of these compounds' efficacy against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents (Thomas, George, & Harindran, 2014).
Antidepressant and Nootropic Agents : The development of Schiff’s bases and azetidinone derivatives has also been explored for their potential antidepressant and nootropic effects. Such compounds have been synthesized and tested for their efficacy in improving cognitive functions and depression, indicating the versatility of azetidinone derivatives in treating CNS disorders (Thomas et al., 2016).
Potential Therapeutic Applications
Anti-Inflammatory and Analgesic Properties : Research has also extended into the anti-inflammatory and analgesic properties of azetidinone derivatives. Novel compounds have been synthesized to assess their effectiveness in reducing inflammation and pain, with some showing comparable activity to known drugs, indicating their potential in developing new therapeutic agents (Abadi, Hegazy, & El-Zaher, 2005).
Anticonvulsant Activities : The exploration of azetidinone derivatives for anticonvulsant activities has yielded promising results. Novel derivatives have been synthesized and tested for their efficacy in controlling seizures, demonstrating the potential of these compounds in treating epilepsy and related disorders (El-Sawy et al., 2014).
Properties
IUPAC Name |
1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO2/c15-13(16,17)8-23-11-6-21(7-11)12(22)5-9-1-3-10(4-2-9)14(18,19)20/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAKJCRRNUMVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.